molecular formula C9H14N2OS B6255852 N-(pentan-3-yl)-1,3-thiazole-5-carboxamide CAS No. 1863523-94-7

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B6255852
CAS No.: 1863523-94-7
M. Wt: 198.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a pentan-3-yl group attached to the nitrogen atom and a carboxamide group at the 5-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-3-yl)-1,3-thiazole-5-carboxamide typically involves the reaction of a thiazole derivative with a suitable amine. One common method is the reaction of 1,3-thiazole-5-carboxylic acid with pentan-3-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pentan-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pentan-3-yl)hydroxylamine: This compound has a similar pentan-3-yl group but differs in its functional groups.

    trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide: Shares the pentan-3-yl group but has different structural features.

Uniqueness

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of the thiazole ring and carboxamide group, which imparts distinct chemical and biological properties

Properties

CAS No.

1863523-94-7

Molecular Formula

C9H14N2OS

Molecular Weight

198.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.